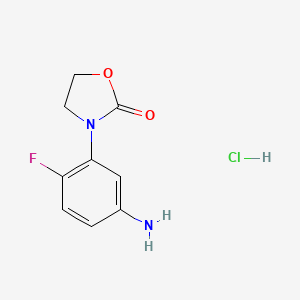

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

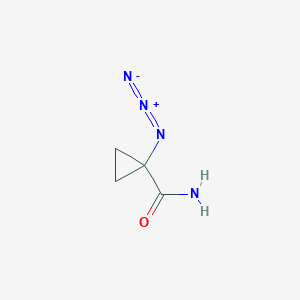

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride (3-AFOH) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. It is a cyclic compound that contains an oxazolidinone ring system with a five-membered aminofluorophenyl ring. 3-AFOH has been studied for its potential applications in drug design, drug delivery, and biocatalysis.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Intermediates

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is employed in the synthesis of chiral intermediates. For instance, Singh et al. (2013) explored its use in lipase-catalyzed kinetic resolution for producing intermediates for ezetimibe, a potent cholesterol absorption inhibitor (Singh, Goel, Rai, & Banerjee, 2013). Similarly, Chaubey & Ghosh (2012) utilized a related compound for the enantiodivergent synthesis of paroxetine enantiomers (Chaubey & Ghosh, 2012).

Potential Psychotropic Drug Applications

Kruszyński et al. (2001) studied derivatives of 3-amino-2-oxazolidinone, finding potential applications as psychotropic drugs. Preliminary clinical data suggested antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Use in Synthesis of N-Alkyl-β-Amino Acids

Hughes & Sleebs (2008) demonstrated that 1,3-oxazolidin-5-ones, like 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one, are useful precursors for synthesizing N-methyl α- and β-amino acids, expanding the methodology for the synthesis of N-alkyl-β-amino acids (Hughes & Sleebs, 2008).

Antifungal Activity Exploration

Pandit, Singla, & Shrivastava (2012) synthesized and evaluated analogues of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one for antifungal activity, finding potential inhibition against certain fungal strains (Pandit, Singla, & Shrivastava, 2012).

Propiedades

IUPAC Name |

3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2.ClH/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13;/h1-2,5H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXPOCLZWZORB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

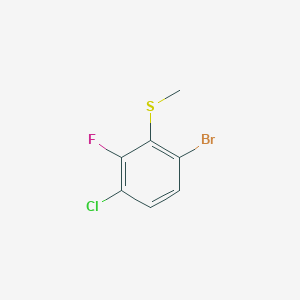

Canonical SMILES |

C1COC(=O)N1C2=C(C=CC(=C2)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)

![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)